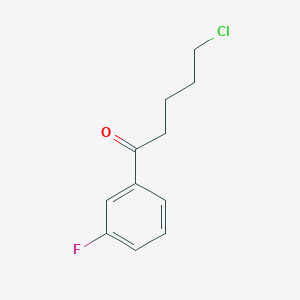

8-(4-氟苯基)-8-氧辛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

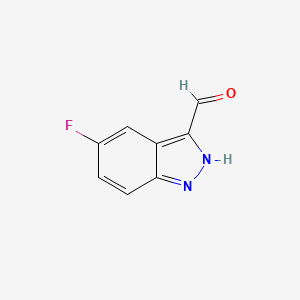

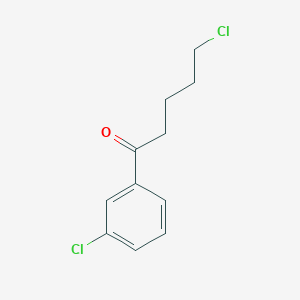

8-(4-Fluorophenyl)-8-oxooctanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds which can help infer some aspects of the compound . The first paper discusses complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions, indicating that the 4-fluorophenyl group can interact with metal ions and form stable complexes . The second paper mentions 4,4-Bis(4-fluorophenyl) butanoic acid, a pharmaceutical intermediate that shares the 4-fluorophenyl motif . This suggests that 8-(4-Fluorophenyl)-8-oxooctanoic acid could also be of interest in pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves techniques such as the Friedel-Crafts reaction, which is a classic method for forming carbon-carbon bonds in aromatic compounds . Although the synthesis of 8-(4-Fluorophenyl)-8-oxooctanoic acid is not explicitly described, it is likely that similar synthetic strategies could be employed, possibly involving the formation of a lactone intermediate that is further modified.

Molecular Structure Analysis

The molecular structure of 8-(4-Fluorophenyl)-8-oxooctanoic acid can be inferred to some extent from the related compounds. The presence of a fluorophenyl group suggests potential for aromatic interactions, while the carboxylic acid moiety could provide opportunities for hydrogen bonding and solubility in polar solvents. The related complexes described in the first paper show that the carboxylate groups can act as bidentate ligands, which could be relevant for the binding properties of 8-(4-Fluorophenyl)-8-oxooctanoic acid .

Chemical Reactions Analysis

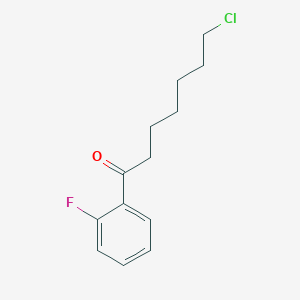

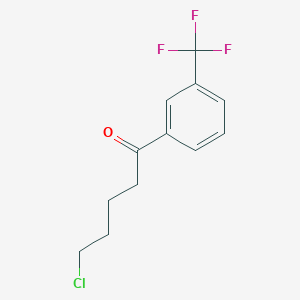

The chemical reactivity of 8-(4-Fluorophenyl)-8-oxooctanoic acid can be speculated based on the behavior of similar compounds. The fluorophenyl group is an electron-withdrawing group that could affect the reactivity of the carboxylic acid, potentially making it more susceptible to nucleophilic attack. The sulfonation process mentioned in the second paper indicates that selective reactions can be used to purify related compounds, which could also be applicable to 8-(4-Fluorophenyl)-8-oxooctanoic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-(4-Fluorophenyl)-8-oxooctanoic acid are not directly provided, the properties of structurally similar compounds can offer some insights. The complexes in the first paper were characterized using a variety of physico-chemical methods, suggesting that 8-(4-Fluorophenyl)-8-oxooctanoic acid could also be analyzed using techniques such as FT-IR, XRD, and possibly magnetic measurements if it forms complexes with metal ions . The solubility, melting point, and other physical properties would be influenced by the presence of the fluorophenyl and carboxylic acid groups.

科学研究应用

合成和表征

合成和优化:8-(4-氟苯基)-8-氧辛酸及其衍生物已被合成并优化,用于各种化学工艺。例如,优化了生物活性抗癌药物中间体,7-氯-6-氟-1-(4-氟苯基)-4-氧-1, 4-二氢-1, 8-萘啶-3-羧酸的合成,展示了这些化合物在药物化学中的重要性 (Zhang 等,2019)。

表征和荧光研究:已经进行了 4-氟苯基取代的 8-羟基喹啉衍生物的合成和表征。这些衍生物表现出强烈的荧光发射,这对于光谱学和材料科学中的应用至关重要 (Suliman 等,2014)。

生物学和药理学研究

抗氧化和抗菌活性:偶氮亚胺喹啉衍生物,包括具有 4-氟苯基基团的衍生物,已显示出显着的抗氧化和抗菌活性。这些衍生物在开发新疗法中具有潜在应用 (Douadi 等,2020)。

抗菌剂:氟喹诺酮类药物,包括 8-(4-氟苯基)-8-氧辛酸的衍生物,是一类主要的抗菌剂。它们对革兰氏阳性菌和革兰氏阴性菌均显示出有效的活性,使其在治疗细菌感染中很有价值 (Kuramoto 等,2003)。

脂肪酸代谢研究:8-环戊二烯基三羰基 99mTc 8-氧辛酸等化合物已被用于评估肝脏中的中链脂肪酸代谢,证明了该化合物在代谢研究和诊断中的效用 (Lee 等,2004)。

光物理性质

- 光物理性质研究:对硼二吡咯甲烷类似物(包括 8-(对取代)苯基衍生物)的研究揭示了荧光量子产率和寿命的见解,有助于理解相关化合物的な光物理性质 (Qin 等,2005)。

化学和结构分析

- 喹诺酮乙酸的合成:已经进行了与 8-(4-氟苯基)-8-氧辛酸相关的 2-苯基-4-喹诺酮乙酸及其酯的合成,为开发具有潜在抗肿瘤特性的化合物做出了贡献 (Xia 等,2003)。

属性

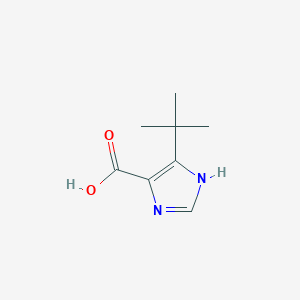

IUPAC Name |

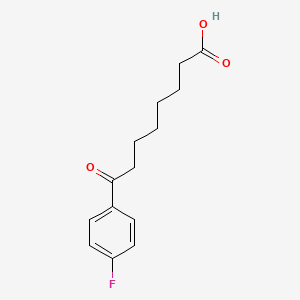

8-(4-fluorophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWIHQHWHGDTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625044 |

Source

|

| Record name | 8-(4-Fluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250603-11-3 |

Source

|

| Record name | 8-(4-Fluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)